molecular formula C9H12N2O4 B1633467 2,4-Dimethoxy-3-methyl-5-nitroaniline CAS No. 704877-30-5

2,4-Dimethoxy-3-methyl-5-nitroaniline

Cat. No. B1633467
CAS RN: 704877-30-5
M. Wt: 212.2 g/mol
InChI Key: LXVCBARZMZHCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-3-methyl-5-nitroaniline (DMNNA) is a nitroaromatic compound that has been studied for its potential applications in scientific research. DMNNA is a highly reactive compound, and its properties make it suitable for a wide range of applications in organic synthesis and analytical chemistry.

Scientific Research Applications

Anticonvulsant Properties

Research involving substituted N-phenyl derivatives of the phthalimide pharmacophore, including nitroaniline derivatives, has revealed potential anticonvulsant properties. These compounds were evaluated for their efficacy in various seizure models, showing promise for further exploration in medicinal chemistry and drug development (Vamecq et al., 2000).

Nitration and Oxidative Dimerisation

The reaction of dimethoxyindoles with nitric acid has been studied, leading to nitration and oxidative dimerisation. This research highlights the chemical reactivity of nitroaniline derivatives and their potential for creating new molecular structures with various applications in synthetic chemistry (Keawin et al., 2005).

Environmental Impact of Nitroaromatic Compounds

The environmental impact of nitroaromatic compounds, including nitroanilines, has been a subject of study, particularly their transformation products in anaerobic conditions. These studies are crucial for understanding the fate of such compounds in the environment and their potential toxicity, informing environmental cleanup and monitoring efforts (Kadoya et al., 2018).

Molecular Structure and Spectroscopy

Investigations into the structure and spectroscopy of nitrophenyl derivatives provide insights into their molecular properties, which are fundamental for the design of new materials and drugs. Such research aids in understanding the electronic and geometric configurations that underlie their reactivity and interactions (Castillo et al., 2017).

Organocatalysis and Synthetic Applications

The study of organocatalytic reactions, including those involving nitro alkenes and proline-based catalysts, underscores the utility of nitroaniline derivatives in synthesizing polyfunctional molecules. This area of research is significant for developing new synthetic methodologies that could be applied to a range of chemical products (Enders & Chow, 2006).

properties

IUPAC Name

2,4-dimethoxy-3-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-5-8(14-2)6(10)4-7(11(12)13)9(5)15-3/h4H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVCBARZMZHCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1OC)[N+](=O)[O-])N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-3-methyl-5-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.